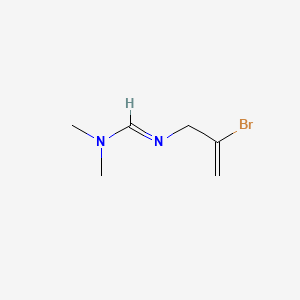
N,N-Dimethyl-N'-(2-bromoallyl)formamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-N’-(2-bromoallyl)formamidine is an organic compound that belongs to the class of formamidines Formamidines are characterized by the presence of a formamidine group, which consists of a formyl group (CHO) attached to an amidine group (C=NH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(2-bromoallyl)formamidine typically involves the reaction of N,N-dimethylformamide dimethyl acetal with 2-bromoallylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
Industrial production of N,N-Dimethyl-N’-(2-bromoallyl)formamidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-(2-bromoallyl)formamidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromoallyl group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the formamidine group can lead to the formation of amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and alkoxy derivatives.
Oxidation Reactions: Products include oxo derivatives and carboxylic acids.
Reduction Reactions: Products include primary and secondary amines.
Scientific Research Applications
N,N-Dimethyl-N’-(2-bromoallyl)formamidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-(2-bromoallyl)formamidine involves its interaction with molecular targets such as enzymes and receptors. The formamidine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The 2-bromoallyl group can undergo substitution reactions, modifying the structure and function of target molecules.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide: A related compound with similar chemical properties but without the 2-bromoallyl group.
N,N-Dimethyl-N’-(2-chloroallyl)formamidine: A similar compound with a chlorine atom instead of bromine.
N,N-Dimethyl-N’-(2-iodoallyl)formamidine: A similar compound with an iodine atom instead of bromine.
Uniqueness
N,N-Dimethyl-N’-(2-bromoallyl)formamidine is unique due to the presence of the 2-bromoallyl group, which imparts distinct reactivity and potential biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile in synthetic applications.
Properties
CAS No. |
101398-57-6 |
|---|---|
Molecular Formula |
C6H11BrN2 |
Molecular Weight |
191.07 g/mol |
IUPAC Name |
N'-(2-bromoprop-2-enyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C6H11BrN2/c1-6(7)4-8-5-9(2)3/h5H,1,4H2,2-3H3 |
InChI Key |
UVGQWRXKUXYVOQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NCC(=C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


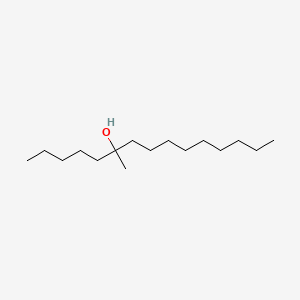
![[2-(Cyclopent-1-en-1-yl)ethenyl]benzene](/img/structure/B14326611.png)
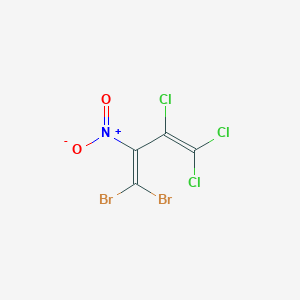
![4-[(E)-(4-Chloro-2-nitrophenyl)diazenyl]aniline](/img/structure/B14326622.png)

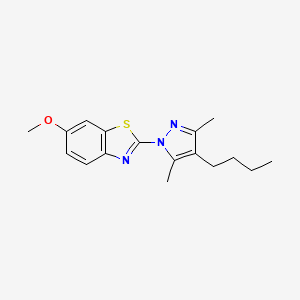
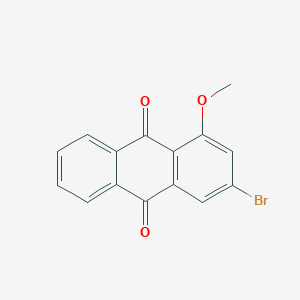
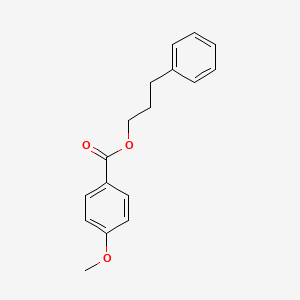


![Silane, [(5-chloro-2-nitrophenyl)methyl]trimethyl-](/img/structure/B14326669.png)


![(1,2-Phenylene)bis[chloro(dimethyl)silane]](/img/structure/B14326697.png)
